2-[4-(benzoyloxy)phenyl]-2-oxoethyl N-2-furoylglycylglycinate
Overview
Description
2-[4-(benzoyloxy)phenyl]-2-oxoethyl N-2-furoylglycylglycinate is a useful research compound. Its molecular formula is C24H20N2O8 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.12196560 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Studies and Anaerobic Metabolism
Phenylglyoxylate, a related compound, is an intermediate in the anaerobic metabolism of phenylalanine, involving enzymatic reactions that include oxidative decarboxylation to benzoyl-CoA. This process is significant in understanding the metabolic pathways in denitrifying bacteria such as Azoarcus evansii, which could have implications for bioremediation and understanding microbial degradation of aromatic compounds (Hirsch, Schägger, & Fuchs, 1998).
Synthesis of Novel Compounds
Research has focused on synthesizing a variety of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, starting from compounds like 4-(4-bromophenyl)-4-oxobut-2-enoic acid. These compounds are investigated for their potential antibacterial activities, showcasing the relevance in drug discovery and development of new therapeutic agents (El-hashash et al., 2015).
Material Science and Polymer Chemistry
In material science, studies have been conducted on novel hybrid polymers with thiophenylanilino and furanylanilino backbones and substituted phenyl side groups, showing potential for electroactive films with applications in electronics and materials engineering (Baldwin et al., 2008).
Molecular Structure Analysis
Experimental and theoretical approaches have been applied to analyze the molecular structure of compounds such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate, offering insights into molecular geometry, vibrational frequencies, and chemical shift values. This type of research aids in understanding the structural properties that influence the reactivity and stability of organic compounds (Demir et al., 2010).
Electrochemical Studies
Electrochemical properties of polymers in the presence of derivatives of phenylglycine have been explored, highlighting enhanced pseudocapacitance performance. Such studies are pivotal in advancing the development of materials for supercapacitors and other energy storage applications (Kowsari et al., 2019).
Properties
IUPAC Name |
[4-[2-[2-[[2-(furan-2-carbonylamino)acetyl]amino]acetyl]oxyacetyl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8/c27-19(16-8-10-18(11-9-16)34-24(31)17-5-2-1-3-6-17)15-33-22(29)14-25-21(28)13-26-23(30)20-7-4-12-32-20/h1-12H,13-15H2,(H,25,28)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJDEDVHXZKTAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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